N-(3,4-difluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(3,4-difluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: is a synthetic organic compound characterized by the presence of a cyclopentanecarboxamide core substituted with a 3,4-difluorophenyl group and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves the following steps:
Formation of the Cyclopentanecarboxamide Core: This can be achieved through the reaction of cyclopentanone with an appropriate amine under acidic or basic conditions to form the cyclopentanecarboxamide.
Introduction of the 3,4-difluorophenyl Group: This step involves the use of a halogenation reaction where a difluorobenzene derivative is introduced to the cyclopentanecarboxamide core via a nucleophilic substitution reaction.
Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophen-2-yl boronic acid or stannane derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Utilizing catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-yl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the cyclopentanecarboxamide, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structural features.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biological Probes: Used in studies to understand biological pathways and mechanisms.
Industry
Material Science:
Agriculture: Investigated for use in agrochemicals due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular proteins.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-difluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: can be compared with other cyclopentanecarboxamide derivatives, such as:
Uniqueness
- Fluorine Substitution : The presence of fluorine atoms in the 3,4-difluorophenyl group enhances the compound’s lipophilicity and metabolic stability, making it unique compared to its chlorinated or methylated analogs.
- Thiophen-2-yl Group : The thiophen-2-yl group contributes to the compound’s electronic properties and potential interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NOS/c17-12-6-5-11(10-13(12)18)19-15(20)16(7-1-2-8-16)14-4-3-9-21-14/h3-6,9-10H,1-2,7-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKUEMJHRPUIIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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